Clazosentan exerts its therapeutic effects by selectively blocking ETA receptors [, ]. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a critical role in the development of cerebral vasospasm after aSAH []. By antagonizing ETA receptors, Clazosentan inhibits the vasoconstrictive effects of ET-1, thereby reducing the incidence and severity of cerebral vasospasm [, , ].
The abstracts provide limited information on the physical and chemical properties of Clazosentan. Its pharmacokinetic profile is characterized by an intermediate clearance, a volume of distribution comparable to extracellular fluid volume, dose-proportional exposure, and elimination independent of drug-metabolizing enzymes []. Hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 appears to play a significant role in its disposition [].
The primary scientific research application of Clazosentan is in investigating its potential as a therapeutic agent for the prevention and treatment of cerebral vasospasm following aSAH [, , , , , ]. Studies have demonstrated its ability to:
Despite promising findings, the clinical efficacy of Clazosentan in improving long-term functional outcomes after aSAH remains inconclusive [, , , ]. Further research is warranted to:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6